molecular formula C17H16N4OS B2645661 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 434292-96-3

1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2645661
CAS RN: 434292-96-3
M. Wt: 324.4
InChI Key: KXUAVMXSHQUICI-UHFFFAOYSA-N
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Description

This compound is a specialty product for proteomics research . It has a molecular weight of 324.40 and a molecular formula of C17H16N4OS .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Research indicates that derivatives of benzimidazole, including 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, have shown promise as anti-Helicobacter pylori agents. A study focused on carbamates derived from this scaffold demonstrated potent and selective activities against H. pylori. One prototype, identified as 12a, was particularly effective, exhibiting low minimal inhibition concentrations (MIC) against various clinically relevant H. pylori strains and resistance to microbial resistance development. This suggests its potential as a novel anti-H. pylori agent, presenting a therapeutic avenue for combating this gastric pathogen (Carcanague et al., 2002).

Enzymatic Asymmetric Reduction

The compound and its derivatives have also been utilized in stereoselective bioreductions. Research demonstrates the use of fungal strains for the asymmetric reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to their corresponding alcohols, achieving high enantiomeric excess. This process highlights the compound's utility in obtaining optically active substances, which is crucial for the synthesis of chiral molecules in pharmaceuticals (Borowiecki, Włoczewska, & Ochal, 2014).

Synthesis and Biological Evaluation of Derivatives

The compound's derivatives have been synthesized and evaluated for their biological properties. For instance, the synthesis of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives involved Knoevenagel condensation and was followed by testing for antimicrobial activities. The derivatives displayed notable inhibition efficacy, suggesting their potential in antimicrobial applications. Additionally, these compounds underwent antioxidant and DNA cleavage studies, indicating their broad spectrum of biological activities (Nagaraja et al., 2020).

DNA Binding and Cytotoxicity

The benzimidazole-based compounds, including this chemical structure, have been explored for their DNA-binding capabilities and cytotoxic effects against cancer cells. Research involving new benzimidazole-based Schiff base copper(II) complexes revealed that these compounds bind effectively to DNA and exhibit substantial cytotoxic effects against various cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting their ability to interact with DNA and induce cytotoxic effects (Paul et al., 2015).

properties

IUPAC Name

3-[3-(1H-benzimidazol-2-ylsulfanyl)propyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17-20-14-8-3-4-9-15(14)21(17)10-5-11-23-16-18-12-6-1-2-7-13(12)19-16/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUAVMXSHQUICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCN3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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